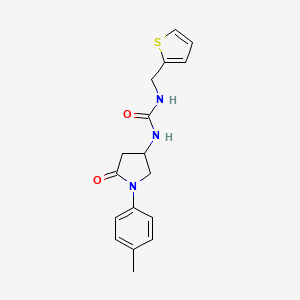
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, also known as OTUD6B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Stereochemical Analysis
One notable application is in the field of synthetic chemistry, where compounds like 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea are synthesized and analyzed for their stereochemical properties. For instance, the stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors, which involves stereospecific hydroboration and stereoselective reduction to prepare enantiomerically pure compounds, illustrates the intricate methods used to synthesize and characterize complex molecules (Chen et al., 2010).
Materials Science Applications
In materials science, the synthesis of monomers like 2,5-di(thiophen-2-yl)-1-p-tolyl-1H-pyrrole and their polymerization into soluble polymers demonstrates the potential of these compounds in creating materials for electrochromic devices. These materials are characterized by spectroelectrochemistry analysis, revealing transitions corresponding to π–π* transitions, indicative of their suitability for applications in electrochromic devices (Yiĝitsoy et al., 2007).
Biochemical Applications
From a biochemical perspective, the study of compounds structurally related to this compound involves examining their role in inhibiting enzymes or biological processes. For example, the exploration of novel derivatives as VEGFR-2 tyrosine kinase inhibitors for antiangiogenesis showcases the potential biomedical applications of these compounds. These studies provide insight into their effects on endothelial cell proliferation, migration, tube formation, and apoptosis, emphasizing their significance in developing treatments for diseases characterized by abnormal angiogenesis (Machado et al., 2015).
Propriétés
IUPAC Name |
1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-12-4-6-14(7-5-12)20-11-13(9-16(20)21)19-17(22)18-10-15-3-2-8-23-15/h2-8,13H,9-11H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDCRVMYXJZDOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

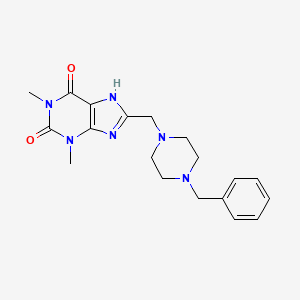
![2-chloro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2725233.png)


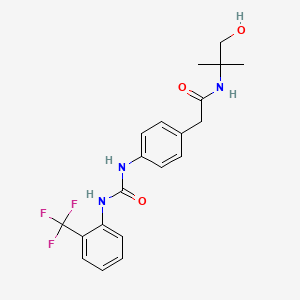

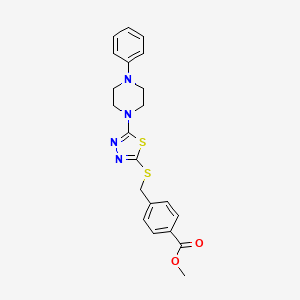
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)isonicotinamide](/img/structure/B2725244.png)
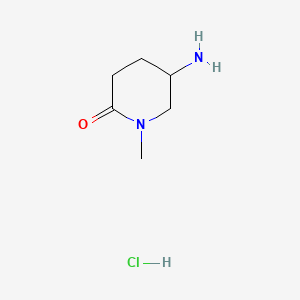
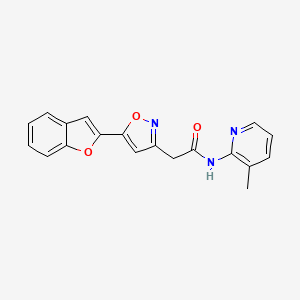


![7-Methoxy-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2725251.png)
![4-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)thiophene-2-carboxamide](/img/structure/B2725255.png)